N-benzyl-3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide
Description
"N-benzyl-3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide" is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoylmethyl group and a 4-methylbenzylamine moiety.
Properties
IUPAC Name |
N-benzyl-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-20-10-12-22(13-11-20)17-29-25(32)19-34-27-28-14-15-31(27)24-9-5-8-23(16-24)26(33)30-18-21-6-3-2-4-7-21/h2-16H,17-19H2,1H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTCBOKRQHQULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide typically involves multiple steps. One common method includes the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-temperature reactions and specialized equipment to ensure high yield and purity. The process often includes the use of solvents like toluene and catalysts such as diatomite earth@IL/ZrCl4 . The reaction conditions are carefully controlled to optimize the production process.
Chemical Reactions Analysis
General Chemical Reactions of Benzamide Derivatives
Benzamide derivatives can undergo various chemical reactions due to their functional groups. Here are some common reactions:
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Amide Formation : Benzamides can be synthesized through amide formation reactions between carboxylic acids and amines. This process often involves coupling reagents like HATU or EDC .
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Nucleophilic Substitution : The sulfanyl group can participate in nucleophilic substitution reactions, potentially replacing the sulfanyl group with other nucleophiles.
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Hydrolysis : Amide groups in benzamides can undergo hydrolysis under acidic or basic conditions, breaking down into carboxylic acids and amines.
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Reduction : The imidazole ring can be reduced under certain conditions, although this is less common for benzamide derivatives.
Potential Chemical Reactions for N-Benzyl-3-{2-[({[(4-Methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide
Given the structure of this compound, potential chemical reactions include:
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Nucleophilic Attack on the Carbonyl Group : The carbamoyl group could be susceptible to nucleophilic attack, potentially leading to the formation of new amide bonds or hydrolysis products.
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Sulfanyl Group Reactions : The sulfanyl group might participate in nucleophilic substitution reactions, replacing it with other functional groups.
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Imidazole Ring Modifications : The imidazole ring could undergo alkylation or arylation reactions, modifying its structure.
Data Table: Potential Chemical Reactions
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Nucleophilic Substitution | This compound, Nucleophile (e.g., OH-) | Modified Benzamide Derivative | Basic Conditions |
| Hydrolysis | This compound, H2O | Carboxylic Acid, Amine | Acidic/Basic Conditions |
| Imidazole Alkylation | This compound, Alkyl Halide | Alkylated Imidazole Derivative | Basic Conditions |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-benzyl-3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is , with a molecular weight of approximately 538.7 g/mol. The structure includes a benzamide core, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of benzamide derivatives as anticancer agents. For instance, compounds similar to this compound have been synthesized and evaluated for their ability to inhibit specific kinases involved in cancer proliferation.
Case Study: RET Kinase Inhibition
A series of benzamide derivatives were designed to inhibit RET kinase, a target in various cancers. These compounds exhibited moderate to high potency in ELISA-based assays, indicating that structural modifications can lead to enhanced anticancer properties .
Anti-inflammatory Properties
Benzamide derivatives are also being investigated for their anti-inflammatory effects. The imidazole ring present in the structure is known to interact with inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs.
Case Study: Imidazole Derivatives
Research has shown that imidazole-containing compounds can inhibit lipoxygenase, an enzyme involved in inflammation. For example, modifications to the imidazole structure have resulted in compounds that reduce inflammation in preclinical models .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial applications. Benzamides are known for their ability to disrupt bacterial cell wall synthesis, making them candidates for further investigation against resistant bacterial strains.
Case Study: Synthesis and Testing
A study synthesized various benzamide derivatives and tested them against several bacterial strains. Results indicated that certain modifications enhanced antimicrobial activity significantly .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound I | RET Kinase Inhibitor | 0.5 | |
| Compound II | Lipoxygenase Inhibitor | 0.8 | |
| Compound III | Antimicrobial | 1.2 |
Table 2: Structural Modifications and Their Effects
Mechanism of Action
The mechanism of action of N-benzyl-3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
- Imidazole vs. Triazole Cores: The target’s imidazole ring offers distinct electronic properties compared to 1,2,4-triazoles in .
- Sulfanyl vs. Sulfonyl Groups : The sulfanyl (S-alkyl) group in the target compound differs from sulfonyl (SO₂) groups in . Sulfonyl groups are electron-withdrawing and stabilize tautomeric forms, while sulfanyl groups may improve lipophilicity .
Spectroscopic Characterization
Critical spectroscopic data from analogous compounds provide benchmarks for the target’s characterization (Table 3).
Table 3: Spectroscopic Data Comparison
- The target’s carbamoyl C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides in , while its sulfanyl C–S vibration (~1240–1260 cm⁻¹) would differ from the C=S in thiones .
Biological Activity
N-benzyl-3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a benzamide core with a sulfanyl group and an imidazole ring, which are critical for its biological activity.
Biological Activity Overview
This compound has shown various biological activities, including:
- Anticancer Properties : Studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, demonstrating inhibition of cell proliferation through apoptosis induction.
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cancer progression. Its mechanism includes the downregulation of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound inhibits DHFR, leading to reduced levels of tetrahydrofolate, which is necessary for nucleotide synthesis. This results in impaired DNA replication in cancer cells .
- Induction of Apoptosis : By activating apoptotic pathways, the compound promotes programmed cell death in tumor cells. This was evidenced by increased markers of apoptosis in treated cell lines .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can help mitigate oxidative stress in cells, further contributing to its anticancer effects .
Case Studies and Research Findings
Several studies have evaluated the biological activities of related compounds and derivatives:
- Study on Benzamide Derivatives : A study focused on benzamide derivatives revealed that modifications on the benzamide structure could enhance anticancer activity. Compounds similar to this compound showed promising results against various cancer types, suggesting that structural optimization could lead to more potent analogs .
- In Vivo Studies : Animal studies demonstrated that administration of this compound resulted in tumor growth inhibition in xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, highlighting its potential as a therapeutic agent .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
